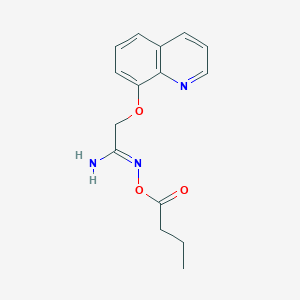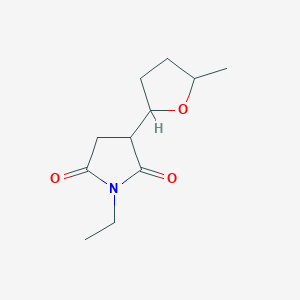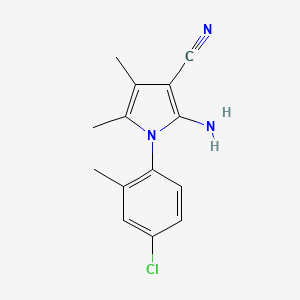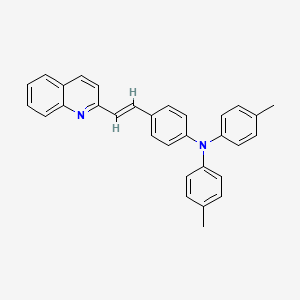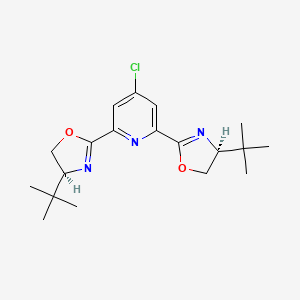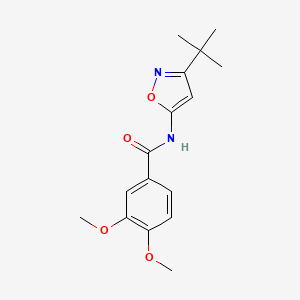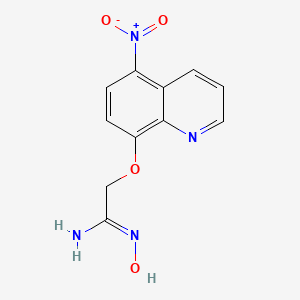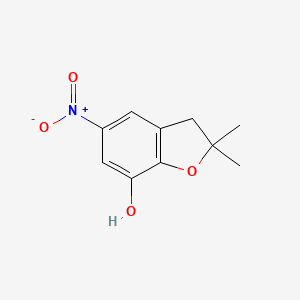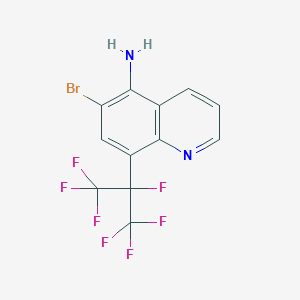
6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine is a synthetic organic compound with a unique structure that includes a bromine atom, a heptafluoropropyl group, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the heptafluoropropyl group, making it less hydrophobic and potentially less bioactive.
8-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)quinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine is unique due to the presence of both the bromine atom and the heptafluoropropyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
917923-88-7 |
|---|---|
Molecular Formula |
C12H6BrF7N2 |
Molecular Weight |
391.08 g/mol |
IUPAC Name |
6-bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine |
InChI |
InChI=1S/C12H6BrF7N2/c13-7-4-6(9-5(8(7)21)2-1-3-22-9)10(14,11(15,16)17)12(18,19)20/h1-4H,21H2 |
InChI Key |
HKAMSGFEDWXJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N)Br)C(C(F)(F)F)(C(F)(F)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



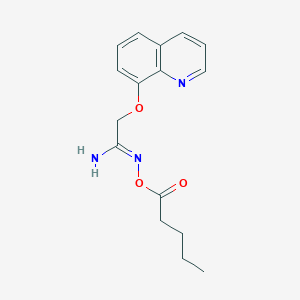

![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
